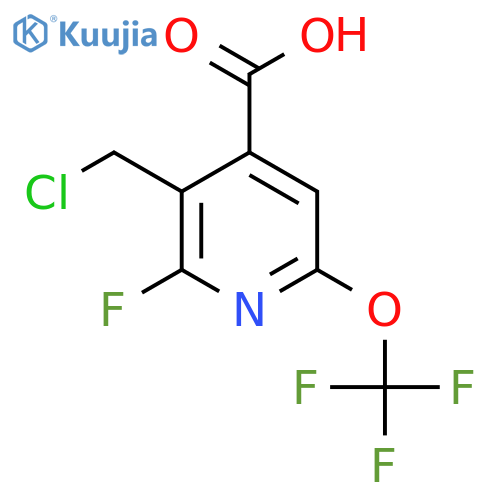Cas no 1803701-25-8 (3-(Chloromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-4-carboxylic acid)

1803701-25-8 structure
商品名:3-(Chloromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-4-carboxylic acid
CAS番号:1803701-25-8
MF:C8H4ClF4NO3
メガワット:273.568875312805
CID:4830301
3-(Chloromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-4-carboxylic acid
-
- インチ: 1S/C8H4ClF4NO3/c9-2-4-3(7(15)16)1-5(14-6(4)10)17-8(11,12)13/h1H,2H2,(H,15,16)
- InChIKey: HXLVEPPHRSTFGD-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(N=C(C=C1C(=O)O)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 59.4
3-(Chloromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097772-1g |
3-(Chloromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-4-carboxylic acid |
1803701-25-8 | 97% | 1g |
$1,534.70 | 2022-04-02 |
3-(Chloromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-4-carboxylic acid 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
1803701-25-8 (3-(Chloromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-4-carboxylic acid) 関連製品
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
